molecular formula C6H10N2O B2813902 4-Methyl-4,6-diazaspiro[2.4]heptan-5-one CAS No. 1338493-29-0

4-Methyl-4,6-diazaspiro[2.4]heptan-5-one

Cat. No.: B2813902
CAS No.: 1338493-29-0
M. Wt: 126.159
InChI Key: FAWWXHMELJVTGH-UHFFFAOYSA-N
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Description

4-Methyl-4,6-diazaspiro[2.4]heptan-5-one is a unique chemical compound with the molecular formula C6H10N2O. It is characterized by its spirocyclic structure, which includes a spiro junction between a diazaspiro and a heptanone ring.

Preparation Methods

The synthesis of 4-Methyl-4,6-diazaspiro[2.4]heptan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a diazoketone, in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often require specialized equipment and rigorous quality control to ensure consistency and safety .

Chemical Reactions Analysis

4-Methyl-4,6-diazaspiro[2.4]heptan-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the spiro junction, where nucleophiles replace specific functional groups.

Scientific Research Applications

4-Methyl-4,6-diazaspiro[2.4]heptan-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4,6-diazaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Methyl-4,6-diazaspiro[2.4]heptan-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-methyl-4,6-diazaspiro[2.4]heptan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-5(9)7-4-6(8)2-3-6/h2-4H2,1H3,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWWXHMELJVTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338493-29-0
Record name 4-methyl-4,6-diazaspiro[2.4]heptan-5-one
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